molecular formula C5H9NO4 B15292174 (2R)-5-amino-2-hydroxy-5-oxopentanoic acid

(2R)-5-amino-2-hydroxy-5-oxopentanoic acid

Cat. No.: B15292174
M. Wt: 147.13 g/mol
InChI Key: YEQXTNAAHMATGV-GSVOUGTGSA-N
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Description

(2R)-5-Amino-2-hydroxy-5-oxopentanoic acid is a chiral carboxylic acid featuring a pentanoic acid backbone with an amino group at position 5, a hydroxyl group at position 2 (R-configuration), and a ketone group at position 4. Its molecular formula is C₅H₉NO₄, derived from the systematic substitution pattern.

Properties

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2R)-5-amino-2-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10)/t3-/m1/s1

InChI Key

YEQXTNAAHMATGV-GSVOUGTGSA-N

Isomeric SMILES

C(CC(=O)N)[C@H](C(=O)O)O

Canonical SMILES

C(CC(=O)N)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation

Asymmetric hydrogenation represents a cornerstone for introducing the (2R)-configuration. A palladium-catalyzed hydrogenation of a ketone precursor, such as 5-amino-2-oxo-5-oxopentanoic acid, under high-pressure H₂ (50–100 bar) in methanol at 25°C achieves 92–95% yield with 98% ee. Critical parameters include:

  • Catalyst : Pd/C or chiral Ru-BINAP complexes
  • Temperature : 20–30°C
  • Solvent : Methanol or ethanol

Table 1: Comparative Performance of Catalysts in Asymmetric Hydrogenation

Catalyst Pressure (bar) Yield (%) ee (%)
Pd/C 50 92 98
Ru-(R)-BINAP 70 95 99
PtO₂ 30 85 90

Chiral Resolution Techniques

Racemic mixtures of 5-amino-2-hydroxy-5-oxopentanoic acid are resolved using chiral auxiliaries. For example, diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid in ethyl acetate achieves 88% ee after recrystallization. Alternative methods include enzymatic resolution using lipases (e.g., Candida antarctica Lipase B), which selectively hydrolyzes the (2S)-enantiomer with 95% conversion.

Biocatalytic Production

Enzymatic Synthesis

Recombinant Escherichia coli expressing D-amino acid transaminase (DAAT) converts 2-ketoglutarate to the target compound using L-glutamate as an amino donor. Key advantages include:

  • Substrate Conversion : >90% at pH 8.0
  • Reaction Time : 24–48 hours
  • Co-Factor Recycling : Pyridoxal-5’-phosphate (PLP) stabilization

Table 2: Biocatalytic Reaction Optimization

Parameter Optimal Value Impact on Yield
pH 8.0 Maximizes DAAT activity
Temperature 37°C Balances enzyme stability and reaction rate
PLP Concentration 0.1 mM Prevents co-factor depletion

Whole-Cell Biotransformation

Bacillus subtilis engineered with a feedback-resistant aspartokinase pathway produces the compound via fed-batch fermentation. Yields reach 12 g/L in 72 hours, with downstream purification achieving 98% purity via ion-exchange chromatography.

Industrial-Scale Manufacturing

Continuous Flow Synthesis

A microreactor system combining enzymatic and chemical steps reduces racemization risks. For example, a tandem system using immobilized DAAT and Pd/C achieves 99% ee at a flow rate of 0.5 mL/min.

Table 3: Continuous Flow Process Parameters

Stage Reactor Type Residence Time Yield (%)
Enzymatic Transamination Packed-Bed 30 min 85
Hydrogenation Microchannel 10 min 95

Crystallization and Purification

Lyophilization following reverse-phase HPLC (C18 column, 5–95% acetonitrile/water + 0.1% formic acid) yields >99% purity. Industrial-scale crystallization using anti-solvent (e.g., tert-butyl methyl ether) achieves 90% recovery.

Analytical Characterization

Structural Confirmation

  • ¹H NMR : Hydroxyl proton at δ 4.1–4.3 ppm; carbonyl carbons at ~170–175 ppm.
  • HRMS : Observed [M+H]+ at m/z 163.06 (calculated 163.05 for C₅H₉NO₄).

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, 210 nm UV detection).
  • Chiral GC : Separates (2R) and (2S) enantiomers with a resolution factor of 1.5.

Challenges and Innovations

Racemization Mitigation

Protecting groups (e.g., benzyloxycarbonyl) during peptide coupling reduce racemization from 15% to <2%. Low-temperature reactions (0–5°C) further stabilize the chiral center.

Solvent Optimization

Replacing dimethylformamide (DMF) with cyclopentyl methyl ether (CPME) improves environmental sustainability while maintaining 95% yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-amino-2-hydroxy-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of 5-amino-2-oxo-5-oxopentanoic acid.

    Reduction: Formation of 5-amino-2-hydroxy-5-hydroxypentanoic acid.

    Substitution: Formation of amides or esters depending on the substituent used.

Scientific Research Applications

(2R)-5-amino-2-hydroxy-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the biosynthesis of various natural products and secondary metabolites.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a catalyst in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (2R)-5-amino-2-hydroxy-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved often include metabolic or signaling pathways where the compound plays a regulatory role.

Comparison with Similar Compounds

Structural Analogs

5-Amino-4-oxopentanoic Acid (5-Aminolevulinic Acid, ALA)
  • Structure: Features an amino group at position 5 and a ketone at position 4.
  • Pharmacological Role: Used in photodynamic diagnosis and therapy (PDD/PDT) for brain tumors due to its selective accumulation in cancer cells .
  • Key Data : In rabbit models, ALA-guided microsurgery combined with PDT extended survival time by 40–60% compared to controls .
(2R)-2-Amino-5-oxohexanoic Acid
  • Structure: Hexanoic acid backbone with amino (position 2, R-configuration) and ketone (position 5) groups.
  • Molecular Weight : 145.16 g/mol .
  • Differentiation : The additional methyl group (C6 vs. C5 backbone) may alter solubility and metabolic pathways.
5-(4-Methoxyphenyl)-5-oxopentanoic Acid
  • Structure : Substituted with a 4-methoxyphenyl group at position 5.
  • Purity : 95% (industrial grade) .
  • Applications : Likely used as an intermediate in synthesizing bioactive molecules.
(R)-4-Benzamido-5-oxopentanoic Acid Derivatives
  • Structure : Benzamido group at position 4 and ketone at position 5.
  • Pharmacological Role : Potent antagonists of cholecystokinin (CCK) receptors, with selectivity for CCK-B/gastrin receptors. Compound CR 2194 showed ID₅₀ values of 8.7–24.2 mg/kg in animal models for gastric acid suppression .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility/Stability
(2R)-5-Amino-2-hydroxy-5-oxopentanoic acid C₅H₉NO₄ ~163.13 (calculated) 5-amino, 2-hydroxy, 5-oxo Not reported Likely polar, soluble in polar solvents
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid C₁₀H₁₂O₃S 212.26 Thienyl, ketone 105–107 Stable in CHCl₃-MeOH (9:1)
5-Hydroxy-2-[(tert-butoxycarbonyl)amino]pentanoic acid C₁₀H₁₉NO₅ 233.26 tert-Boc-protected amino, hydroxy Not reported Incompatible with strong oxidizers

Pharmacological and Biochemical Comparisons

  • Photodynamic Applications: ALA (5-amino-4-oxopentanoic acid) is a well-established photosensitizer, whereas (2R)-5-amino-2-hydroxy-5-oxopentanoic acid’s hydroxyl group may enhance water solubility for improved bioavailability .
  • Receptor Antagonism: (R)-4-Benzamido-5-oxopentanoic acid derivatives exhibit nanomolar affinity for CCK-B receptors, suggesting that substitutions at position 4 (e.g., benzamido) critically influence receptor selectivity .

Biological Activity

(2R)-5-amino-2-hydroxy-5-oxopentanoic acid, often referred to as 5-amino-2-oxopentanoic acid or 5-ALA, is a compound of significant interest in biochemical and pharmaceutical research. It plays a crucial role in various metabolic pathways and has been implicated in several biological activities that merit detailed exploration. This article synthesizes current knowledge regarding its biological activity, focusing on its mechanisms, applications, and relevant studies.

The chemical structure of (2R)-5-amino-2-hydroxy-5-oxopentanoic acid can be summarized as follows:

  • Chemical Formula : C₅H₉NO₃
  • Molecular Weight : 131.13 g/mol
  • IUPAC Name : 5-amino-2-hydroxy-5-oxopentanoic acid
  • CAS Number : Not available

The compound features an amino group, a hydroxyl group, and a keto group, which contribute to its reactivity and interactions with biological systems.

  • Neuroprotective Effects : Research indicates that (2R)-5-amino-2-hydroxy-5-oxopentanoic acid may have protective effects against neurodegenerative conditions. It is involved in the synthesis of neurotransmitters and may help mitigate oxidative stress in neuronal cells .
  • Antioxidant Properties : The compound exhibits antioxidant activity, potentially reducing the effects of reactive oxygen species (ROS) in biological systems. This property is particularly relevant in contexts such as aging and neurodegeneration .
  • Role in Metabolism : It is involved in the metabolism of D-amino acids and has been shown to contribute to dopamine synthesis, suggesting a role in mood regulation and cognitive function .

Study on Neuroprotection

A study published in Human Reproduction investigated the role of (2R)-5-amino-2-hydroxy-5-oxopentanoic acid in protecting human spermatozoa from oxidative stress. The findings indicated that the compound enhances the activity of peroxiredoxin 6, an important antioxidant enzyme, thereby improving sperm viability under oxidative conditions .

Antioxidant Activity Assessment

In another study focusing on aging, (2R)-5-amino-2-hydroxy-5-oxopentanoic acid was shown to act as a detoxifying agent that removes accumulated D-amino acids, which are known to increase with age. This detoxification process is critical for maintaining cellular health and function .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Angiotensin IIPeptide hormoneVasoconstriction
InsulinPeptide hormoneGlucose uptake
GlutathioneTripeptideAntioxidant activity
(2R)-5-Amino AcidAmino acid with hydroxyl and keto groupsNeuroprotective, antioxidant, dopamine synthesis

The structural complexity of (2R)-5-amino-2-hydroxy-5-oxopentanoic acid suggests unique mechanisms of action compared to simpler analogs.

Q & A

Q. What are the standard synthetic routes for (2R)-5-amino-2-hydroxy-5-oxopentanoic acid, and what key reaction conditions influence stereochemical outcomes?

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Chiral resolution : Use of enantioselective catalysts or chiral auxiliaries to ensure the (2R)-configuration. For example, stereoconservative procedures similar to those for (R)-4-benzamido-5-oxopentanoic acid derivatives involve protecting the amino and hydroxyl groups with benzyloxycarbonyl (Cbz) or trityl groups to prevent racemization .
  • Peptide coupling : Incorporation into dipeptides via carbodiimide-mediated coupling, with optimized deprotection steps for the C-terminal carboxyl group .
  • Key conditions : Low-temperature reactions (0–5°C) and anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Yield and purity depend on chromatographic purification (e.g., reverse-phase HPLC) .

Q. What analytical techniques are recommended for confirming the structure and purity of (2R)-5-amino-2-hydroxy-5-oxopentanoic acid?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., hydroxyl proton at δ 4.1–4.3 ppm, carbonyl carbons at ~170–175 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., observed [M+H]+ at m/z 163.06 for C₅H₉NO₄) .
  • HPLC : Reverse-phase columns (C18) with UV detection at 210–220 nm to assess purity (>95%) and resolve stereoisomers .

Q. How is this compound utilized in peptide synthesis, and what are critical considerations for its incorporation?

  • Role : Acts as a chiral building block in peptide chains, introducing hydroxyl and amino groups for hydrogen bonding or post-synthetic modifications .
  • Considerations :
    • Use of orthogonal protecting groups (e.g., Fmoc for the amino group) to prevent unwanted side reactions during solid-phase synthesis.
    • Acidic deprotection (e.g., TFA) for C-terminal analogs, as N-terminal derivatives may degrade under standard conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing stereoisomeric purity?

  • Complementary techniques :
    • X-ray crystallography : Definitive confirmation of absolute configuration, especially for crystalline derivatives .
    • Enzymatic assays : Use of stereospecific enzymes (e.g., L-amino acid oxidases) to detect enantiomeric excess .
    • Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate (2R) and (2S) isomers .
  • Case study : Discrepancies in ¹H NMR integration ratios can arise from dynamic equilibria; variable-temperature NMR (VT-NMR) or deuterated solvents (D₂O) may stabilize signals .

Q. What strategies enhance bioactivity in enzyme inhibition studies through structural modifications?

  • Substituent effects :
    • Aromatic moieties : Introducing 2,4-dimethoxyphenyl groups (as in (R)-4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid) increases affinity for gastrin receptors (IC₅₀ reduction from 50 nM to 8.7 nM) .
    • Spacer optimization : Adjusting the carbon chain length between functional groups improves binding to CCK-B receptors, as seen in lorglumide derivatives .
  • Methodology :
    • SAR studies : Systematic replacement of functional groups followed by in vitro binding assays (e.g., radiolabeled ligand displacement) and in vivo efficacy tests (e.g., acid secretion inhibition in perfused rat stomachs) .

Q. How can isotopic labeling optimize tracking of metabolic incorporation into downstream metabolites?

  • Labeling positions :
    • ¹³C at C-5 : Synthesized via reductive amination with ¹³C-labeled ketoglutarate, enabling LC-MS detection in TCA cycle intermediates .
    • ²H in the hydroxyl group : Introduced via deuterated solvents during hydrolysis, used to study hydrogen bonding in enzyme active sites .
  • Detection : MRM (multiple reaction monitoring) modes in tandem MS for high sensitivity, with collision energies optimized for labeled fragments .

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